

Preclinical Pharmacokinetics of Orvepitant Maleate: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Orvepitant Maleate

Cat. No.: B609775

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Executive Summary

Orvepitant Maleate, a neurokinin-1 (NK1) receptor antagonist, has been investigated for its potential therapeutic effects, notably in the treatment of chronic cough. While clinical trial data in humans is available, a comprehensive public record of its preclinical pharmacokinetics in animal models is not readily accessible. This guide provides a detailed overview of the available information on Orvepitant, supplemented with comparative pharmacokinetic data from other NK1 receptor antagonists in various animal models to offer a contextual understanding. The methodologies and experimental protocols typically employed in such preclinical studies are also detailed to aid researchers in the design of future investigations.

Orvepitant (Formerly GW823296)

Orvepitant is a neurokinin-1 receptor antagonist that has been evaluated in clinical trials for conditions such as chronic cough.[1] A Phase 2 pilot study (VOLCANO-1) investigated the efficacy and safety of orvepitant in patients with chronic refractory cough.[2] Another Phase 2b clinical trial (VOLCANO-2) also assessed its use for refractory chronic cough.[3] Information from a 28-day repeat dose and drug interaction study in humans (NCT00511654) indicates that the pharmacokinetics of Orvepitant (then known as GW823296) were evaluated to inform doses for Phase II efficacy studies.[4] However, specific quantitative pharmacokinetic parameters from preclinical animal studies remain unpublished in the public domain.

Comparative Pharmacokinetics of NK1 Receptor Antagonists in Animal Models

To provide a framework for understanding the potential pharmacokinetic profile of Orvepitant, this section summarizes data from other NK1 receptor antagonists that have been studied in animal models.

Table 1: Oral Pharmacokinetic Parameters of NK1 Receptor Antagonists in Animal Models

Compound	Animal Model	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Bioavailability (%)	Reference
Maropitant	Dog	2	~110	1.9	~800	23.7	[5]
Dog	8	~450	1.7	~3500	37.0		
Cam-2445	Rat	-	-	-	-	1.4	

Table 2: Intravenous/Subcutaneous Pharmacokinetic Parameters of NK1 Receptor Antagonists in Animal Models

Compound	Animal Model	Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	Half-life (h)	Clearance (mL/h/kg)	Reference
Maropitant	Dog	s.c.	1	~200	0.75	7.75	-	
Dog	i.v.	1	-	-	-	970		
Dog	i.v.	2	-	-	-	995		
Dog	i.v.	8	-	-	-	533		
Cam-2445	Rat	i.v.	-	-	-	2.93	-	

Experimental Protocols

The following sections detail the typical methodologies used in preclinical pharmacokinetic studies of NK1 receptor antagonists.

Animal Models

The choice of animal model is critical and can be influenced by species-specific differences in NK1 receptors. Commonly used species include:

- Rats: Frequently used for initial pharmacokinetic screening.
- Dogs: Their larger size allows for serial blood sampling, and they are often used in later-stage preclinical development.
- Mice: Useful for genetic knockout studies and initial efficacy models.
- Guinea Pigs and Gerbils: Their NK1 receptor pharmacology can more closely resemble that of humans compared to rats and mice.

Dosing and Administration

- Routes of Administration:

- Oral (p.o.): To assess oral bioavailability and absorption characteristics.
- Intravenous (i.v.): To determine systemic clearance, volume of distribution, and absolute bioavailability.
- Subcutaneous (s.c.): An alternative parenteral route.
- Intraduodenal (i.d.) and Intraportal (i.p.v.): Used in mechanistic studies to investigate absorption and first-pass metabolism.
- Dose Formulation: The drug is typically dissolved or suspended in a suitable vehicle. The choice of vehicle can significantly impact absorption.

Sample Collection and Analysis

- Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.
- Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for the quantification of the drug and its metabolites in plasma.

Pharmacokinetic Analysis

Non-compartmental analysis is typically used to determine the following pharmacokinetic parameters:

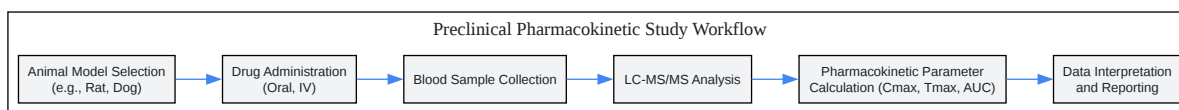
- C_{max}: Maximum plasma concentration.
- T_{max}: Time to reach C_{max}.
- AUC (Area Under the Curve): A measure of total drug exposure.
- t_{1/2} (Half-life): The time required for the plasma concentration to decrease by half.
- CL (Clearance): The volume of plasma cleared of the drug per unit of time.
- V_d (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the

blood plasma.

- F (Bioavailability): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

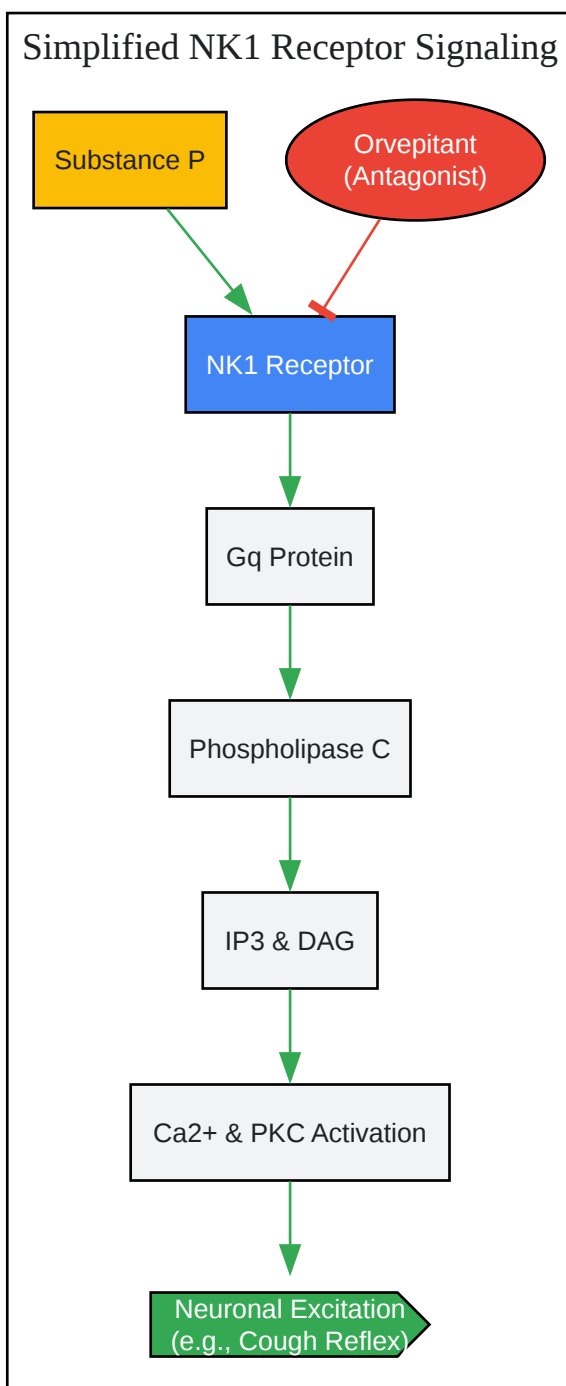
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in the preclinical evaluation of NK1 receptor antagonists.



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Caption: A typical workflow for a preclinical pharmacokinetic study.



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